molecular formula C15H11N3S2 B2673436 2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine CAS No. 946381-11-9

2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine

Cat. No.: B2673436
CAS No.: 946381-11-9
M. Wt: 297.39
InChI Key: TWVFSFUPAOANIJ-UHFFFAOYSA-N
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Description

2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyridazine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridazine ring, with additional functional groups such as a methyl group, a phenyl group, and a prop-2-yn-1-ylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-aminopyridazine with a thioamide derivative under specific conditions to form the thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to replace specific functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyridazine rings can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its ability to form coordination complexes with metal ions can influence its biological activity and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine is unique due to its specific combination of functional groups and the presence of the prop-2-yn-1-ylthio moiety

Properties

IUPAC Name

2-methyl-7-phenyl-4-prop-2-ynylsulfanyl-[1,3]thiazolo[4,5-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3S2/c1-3-9-19-15-13-14(20-10(2)16-13)12(17-18-15)11-7-5-4-6-8-11/h1,4-8H,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVFSFUPAOANIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN=C2SCC#C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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